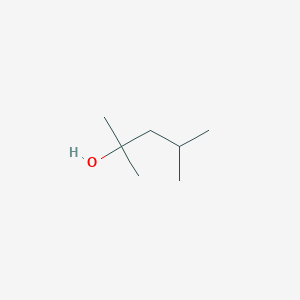

3-Methylcyclohexanol

Overview

Description

Molecular Structure Analysis

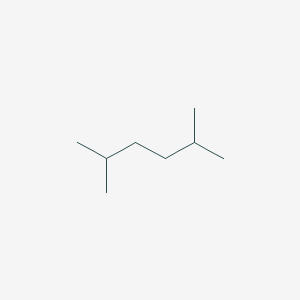

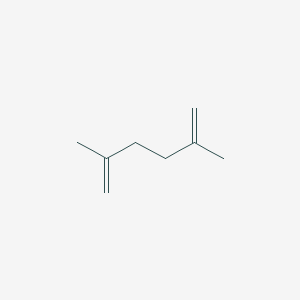

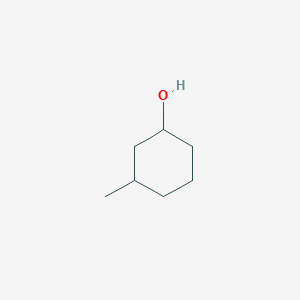

The molecular structure of 3-Methylcyclohexanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript . It has two stereoisomers: cis-3-Methylcyclohexanol and trans-3-Methylcyclohexanol .Chemical Reactions Analysis

The reactions of 3-Methylcyclohexanol typically involve conversion into alkyl halides . This reaction occurs under acidic conditions, with the protonated alcohol acting as a leaving group . The order of reactivity of alcohols is 3° > 2° > 1° methyl .Physical And Chemical Properties Analysis

3-Methylcyclohexanol has a density of 0.9±0.1 g/cm3 . It has a boiling point of 170.3±8.0 °C at 760 mmHg . The vapour pressure is 0.5±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.4±6.0 kJ/mol . The flash point is 62.8±0.0 °C . The index of refraction is 1.463 .Scientific Research Applications

3-Methylcyclohexanol: A Comprehensive Analysis of Scientific Research Applications: 3-Methylcyclohexanol is a versatile organic compound with several isomers, each having unique properties and applications in various fields of scientific research. Below is a detailed analysis of its potential applications across different scientific domains.

Material Science: Dye-Sensitized Solar Cells

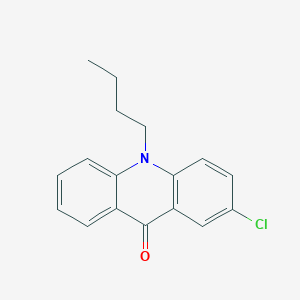

One of the promising applications of 3-Methylcyclohexanol is in the field of material science, particularly in the development of dye-sensitized solar cells (DSCs). These are third-generation solar cells that offer high efficiency at low production costs. The compound can be used in the synthesis of ruthenium-based dyes, which are crucial for the light-absorbing layer in DSCs .

Chemical Synthesis: Intermediate for Organic Reactions

In chemical synthesis, 3-Methylcyclohexanol serves as an intermediate for various organic reactions. Its structure allows it to be used in the synthesis of more complex molecules, potentially serving as a precursor for pharmaceuticals, agrochemicals, and other industrial chemicals .

Analytical Chemistry: Standard for Calibrations

Due to its well-defined physical and chemical properties, 3-Methylcyclohexanol can be used as a standard in analytical chemistry for instrument calibration and method development .

Environmental Science: Degradation Studies

This compound’s role in environmental science could involve degradation studies to understand its breakdown products and their impact on ecosystems. It could serve as a model compound to study the environmental fate of similar organic chemicals .

Biochemistry: Enzymatic Reaction Studies

In biochemistry, 3-Methylcyclohexanol could be used to study enzymatic reactions involving cyclohexanol derivatives. It can help in understanding enzyme specificity and catalysis mechanisms .

Polymer Science: Monomer for Polymer Synthesis

The compound may find application in polymer science as a monomer for synthesizing new types of polymers with unique properties suitable for specific applications like coatings or adhesives .

Green Chemistry: Sustainable Chemical Processes

3-Methylcyclohexanol could contribute to green chemistry by being involved in sustainable chemical processes that aim to reduce waste and energy consumption. Its derivatives could be used as safer alternatives to more hazardous chemicals .

Biotechnology: Microbial Transformation Studies

Lastly, in biotechnology, this compound could be used in microbial transformation studies to produce valuable chemicals from renewable resources, contributing to the development of bio-based industries .

Mechanism of Action

Target of Action

This compound is a derivative of cyclohexanol, which is a six-membered cyclic alcohol . The primary targets and their roles are currently unknown and may require further scientific research.

Mode of Action

As a cyclohexanol derivative, it may interact with biological targets in a similar manner to other cyclohexanol compounds .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 3-Methylcyclohexanol is currently unknown .

Result of Action

It’s worth noting that the compound may cause respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Methylcyclohexanol, it is recommended to use only outdoors or in a well-ventilated area to avoid potential respiratory irritation .

Safety and Hazards

3-Methylcyclohexanol is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, and spray . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name |

3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSABYAWKQAHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870642 | |

| Record name | 3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS VISCOUS LIQUID. | |

| Record name | 3-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

162.00 to 164.00 °C. @ 760.00 mm Hg, 174 °C | |

| Record name | 3-Methylcyclohexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

62 °C c.c. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.92 | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

3-Methylcyclohexanol | |

CAS RN |

591-23-1 | |

| Record name | 3-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylcyclohexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-5.5 °C (cis-isomer) | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Methylcyclohexanol?

A1: The molecular formula of 3-Methylcyclohexanol is C7H14O, and its molecular weight is 114.19 g/mol.

Q2: What are the key spectroscopic features of 3-Methylcyclohexanol?

A2: While the provided abstracts don't contain detailed spectroscopic data, studies generally characterize 3-Methylcyclohexanol using techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and mass spectrometry. [, ] These methods help identify functional groups and structural features.

Q3: What is the significance of cis and trans isomers in 3-Methylcyclohexanol?

A3: 3-Methylcyclohexanol exists as cis and trans isomers, each with distinct spatial arrangements of the methyl and hydroxyl groups. These isomers often exhibit different physical and chemical properties, impacting their reactivity and biological activity. [, , ]

Q4: How do the cis and trans isomers of 3-Methylcyclohexanol differ in their biological activity?

A4: Research indicates that microorganisms exhibit different preferences for hydrolyzing the acetate esters of cis and trans-3-Methylcyclohexanol. This suggests stereoselectivity in enzymatic reactions involving these isomers. [] In another study, (+)-trans-3-Methylcyclohexanol was preferentially formed from the corresponding acetate, while (−)-cis-3-Methylcyclohexanol was produced from its respective acetate using specific microorganisms. []

Q5: How does the configuration of 3-Methylcyclohexanol influence its metabolism in rabbits?

A5: Studies on rabbits show that different isomers of Methylcyclohexanol are metabolized and excreted differently. Notably, racemic cis and trans-3-Methylcyclohexanol, as well as 3-Methylcyclohexanone, are predominantly excreted as conjugated racemic cis-3-Methylcyclohexanol. []

Q6: How is 3-Methylcyclohexanol used in catalytic deoxygenation reactions?

A6: 3-Methylcyclohexanol serves as a model compound in research exploring the catalytic deoxygenation of biomass pyrolysis vapors for biofuel production. Studies have examined its conversion over catalysts like Pt/C and Pt/TiO2. [, ]

Q7: What are the preferred reaction pathways for the deoxygenation of 3-Methylcyclohexanol?

A7: Calculations indicate that ring hydrogenation to 3-Methylcyclohexanone and 3-Methylcyclohexanol is energetically favored over Pt(111) catalysts. [] Alternatively, on TiO2(101), tautomerization and direct deoxygenation to toluene are possibilities, though with higher energy barriers. [, ]

Q8: What role does the catalyst support play in the deoxygenation of 3-Methylcyclohexanol?

A8: The support material significantly influences the deoxygenation process. Experimental results show Pt/TiO2 to be more active than Pt/C on a per-metal site basis, displaying a higher selectivity toward toluene production. [, ] This suggests a synergistic effect between noble metals and reducible metal oxide supports. []

Q9: How is 3-Methylcyclohexanol involved in the Guerbet reaction?

A9: The formation of 3-Methyl-5-pentylcyclohexanol from hexanol and isopropyl alcohol via the Guerbet reaction highlights the accessibility of 5-Alkyl-3-methylcyclohexanols through this method. [] The yield of 3-Methyl-5-pentylcyclohexanol increases with both reaction temperature and catalyst concentration. []

Q10: What is the significance of surface-modified materials in the reduction of 3-Methylcyclohexanone?

A10: Utilizing surface-modified nano fly ash as an activator in the reduction of 3-Methylcyclohexanone with NaBH4 leads to the exclusive formation of cis-3-Methylcyclohexanol, where the hydroxyl group is equatorially disposed. [] This selectivity is attributed to the nucleophilic activation of the carbonyl group by the silanol groups on the modified fly ash surface. []

Q11: How do surface-activated Si-MCM-41 and SBA-16 contribute to the stereoselective reduction of cyclic ketones?

A11: Surface-activated Si-MCM-41 and SBA-16, after treatment with concentrated HCl, act as reusable supports for reducing cyclic ketones with NaBH4. Notably, 3-Methylcyclohexanone is reduced exclusively to cis-3-Methylcyclohexanol, showcasing stereoselectivity attributed to the activated silanol groups on the support surfaces. []

Q12: How does horse liver alcohol dehydrogenase interact with 3-Methylcyclohexanol?

A12: Horse liver alcohol dehydrogenase exhibits stereospecificity towards the 3-Methylcyclohexanol enantiomers. The (1S,3S)-3-Methylcyclohexanol shows significantly higher reactivity than cyclohexanol, while the (1R,3R)-enantiomer is far less reactive. []

Q13: What is the proposed mechanism for the observed stereospecificity with horse liver alcohol dehydrogenase?

A13: Computer simulations and 3D modeling suggest that the (1S,3S)-isomer binds to the enzyme in a productive, reactive conformation, facilitating hydrogen transfer to NAD+. [] Conversely, the (1R,3R)-isomer favors a nonproductive binding mode, potentially leading to inhibition. []

Q14: How does the microorganism Glomerella cingulata interact with methylcyclohexanones?

A14: Glomerella cingulata exhibits regioselectivity in reducing alkylcyclohexanones. For 2-, 3-, and 4-Methylcyclohexanone, it produces the corresponding cis and trans-Methylcyclohexanols. [] The major products are cis-2-Methylcyclohexanol from 2-Methylcyclohexanone and cis-3-Methylcyclohexanol from 3-Methylcyclohexanone, indicating a preference for cis isomers. []

Q15: What is the enantioselectivity observed with Glomerella cingulata and methylcyclohexanones?

A15: Glomerella cingulata demonstrates enantioselectivity during the reduction of (±)-2- and (±)-3-Methylcyclohexanone. [] Specifically, (2R)-2-Methylcyclohexanone converts to (+)-cis-2-Methylcyclohexanol (1S-2R) with high enantiomeric excess. [] Similarly, the major product from (±)-3-Methylcyclohexanone is (−)-cis-3-Methylcyclohexanol (1S-3R), albeit with lower enantiomeric excess. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.